{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine
Description
Historical Context of Pyrazole Derivatives in Organic Chemistry
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this heterocyclic system. Knorr's groundbreaking discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and marked the beginning of systematic investigations into this class of nitrogen-containing heterocycles.
The historical significance of pyrazole derivatives was further enhanced by the work of Hans von Pechmann, who developed a classical synthetic method in 1898 for preparing pyrazole from acetylene and diazomethane. This Pechmann pyrazole synthesis represented one of the earliest reliable methods for constructing the pyrazole ring system and established fundamental synthetic principles that continue to influence modern approaches to pyrazole preparation. The synthesis method developed by Pechmann demonstrated the reactivity patterns and synthetic accessibility that would later make pyrazole derivatives attractive targets for pharmaceutical development.
The evolution of pyrazole chemistry throughout the twentieth century was characterized by increasing recognition of the medicinal potential of substituted pyrazole derivatives. Antipyrine, synthesized by Knorr in 1883, became the first synthetic drug and remained the most widely used pharmaceutical agent until it was eventually replaced by aspirin in the early twentieth century. This historical precedent established pyrazole derivatives as legitimate pharmaceutical targets and encouraged systematic exploration of structure-activity relationships within this chemical class.
The discovery of naturally occurring pyrazole derivatives provided additional validation for the biological relevance of this heterocyclic system. In 1959, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that pyrazole structures could be found in nature. This discovery challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating the biological roles of pyrazole-containing molecules.
Structural Significance of Substituted Pyrazoles in Heterocyclic Systems
The structural framework of {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine exemplifies the sophisticated molecular architecture achievable through systematic substitution of the pyrazole core. The compound contains a five-membered heterocyclic ring characterized by three carbon atoms and two adjacent nitrogen atoms in ortho-substitution positions, consistent with the general pyrazole structural motif. The molecular formula C13H17N3 and molecular weight of 215.29 g/mol reflect the substantial structural complexity introduced by the multiple substituent groups.
The pyrazole ring system exhibits planar geometry, as confirmed by X-ray crystallographic studies of related compounds, with characteristic carbon-nitrogen bond distances of approximately 1.33 Å. This planar structure contributes to the electronic properties of the molecule and influences its potential for intermolecular interactions. The weak basic character of the pyrazole nitrogen, with a pKb value of 11.5 (corresponding to a pKa of 2.49 for the conjugate acid at 25°C), provides important insights into the protonation behavior and potential ionic interactions of substituted pyrazole derivatives.
The substitution pattern in {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine incorporates methyl groups at the 3 and 5 positions of the pyrazole ring, which serve to modulate the electronic properties and steric environment of the heterocycle. These methyl substituents influence the reactivity of the pyrazole ring and can affect the stability and bioavailability of the compound. The presence of a 3-methylphenyl group attached to the nitrogen atom at position 1 introduces additional structural complexity and provides opportunities for aromatic interactions with biological targets.
The aminomethyl functionality attached at position 4 of the pyrazole ring represents a critical structural feature that distinguishes this compound from simpler pyrazole derivatives. This alkylamino substitution introduces basic functionality that can participate in hydrogen bonding interactions and ionic associations, potentially enhancing the compound's solubility characteristics and biological activity profile. The positioning of the aminomethyl group at the 4-position places it in close proximity to the pyrazole nitrogen atoms, creating opportunities for intramolecular interactions that may influence the compound's conformational preferences.
| Structural Feature | Chemical Significance | Molecular Influence |
|---|---|---|
| Pyrazole Ring Core | Five-membered heterocycle with adjacent nitrogens | Provides electronic framework and planarity |
| 3,5-Dimethyl Substitution | Methyl groups at positions 3 and 5 | Modulates electronic properties and steric bulk |
| 3-Methylphenyl at N1 | Aromatic substituent at nitrogen position | Introduces π-π interaction potential |
| 4-Aminomethyl Group | Basic aliphatic amine functionality | Enhances solubility and hydrogen bonding capacity |
Research Motivations for Investigating Alkylamino-Functionalized Pyrazole Derivatives
The investigation of alkylamino-functionalized pyrazole derivatives such as {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine is driven by several compelling research motivations that span fundamental organic chemistry and applied pharmaceutical science. The unique combination of heterocyclic stability and functional group diversity present in these compounds makes them attractive targets for structure-activity relationship studies and lead compound optimization programs.
Contemporary research efforts focus extensively on the synthetic accessibility and structural modification potential of pyrazole derivatives. Multiple synthetic approaches have been developed for constructing substituted pyrazoles, including cyclocondensation reactions of hydrazines with carbonyl systems, multicomponent reactions, and dipolar cycloaddition strategies. These synthetic methodologies enable systematic variation of substituent patterns and functional group incorporation, allowing researchers to explore the chemical space around promising lead compounds. The versatility of pyrazole synthesis has been demonstrated through the development of efficient protocols using various catalytic systems and reaction conditions.
The medicinal chemistry significance of pyrazole derivatives provides substantial motivation for investigating compounds like {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine. Pyrazole moieties are listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration, reflecting their proven utility in pharmaceutical development. Notable drugs containing pyrazole rings include celecoxib, a cyclooxygenase-2 inhibitor used for treating inflammation, and sildenafil, a phosphodiesterase-5 inhibitor used for treating erectile dysfunction. These successful pharmaceutical applications demonstrate the potential for pyrazole derivatives to interact effectively with diverse biological targets.
Recent research has highlighted the potential of pyrazole derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation and cancer progression. Studies have shown that certain pyrazole derivatives can exhibit potent CDK2 inhibition with IC50 values in the low micromolar range, suggesting their potential as anticancer agents. The ability of pyrazole derivatives to interact with kinase enzymes reflects their capacity for forming specific molecular interactions with protein targets, making them valuable scaffolds for drug design efforts.
The agrochemical applications of pyrazole derivatives provide additional research motivation for investigating compounds with diverse substitution patterns. The pyrazole ring is found within a variety of pesticides functioning as fungicides, insecticides, and herbicides, including compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad. The commercial success of pyrazole-based agrochemicals demonstrates the broad utility of this heterocyclic system for developing bioactive compounds with environmental applications.
| Research Application | Target Systems | Key Advantages |
|---|---|---|
| Pharmaceutical Development | Kinase enzymes, receptors | High target selectivity and drug-like properties |
| Agrochemical Design | Pest organisms, plant pathogens | Environmental stability and biological activity |
| Synthetic Methodology | Heterocyclic construction | Versatile synthetic accessibility |
| Structure-Activity Studies | Multiple biological targets | Systematic structural modification potential |
The investigation of alkylamino-functionalized pyrazole derivatives is further motivated by their potential applications in materials science and coordination chemistry. Pyrazoles can react with metal borohydrides to form scorpionate ligands, which are valuable in catalytic applications and materials synthesis. The incorporation of amino functionalities into pyrazole derivatives can enhance their coordination properties and expand their utility as building blocks for advanced materials.
Properties
IUPAC Name |
[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-5-4-6-12(7-9)16-11(3)13(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJZJCHCXRZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
- Chemical Formula : C13H17N3
- CAS Number : 3524-29-6
- Molecular Weight : 215.30 g/mol
Biological Activity Overview
Recent studies have highlighted the compound's promising cytotoxic effects against various cancer cell lines. The following sections detail specific findings on its efficacy and mechanisms of action.
Anticancer Activity
Research indicates that pyrazole derivatives, including {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine, exhibit significant anticancer properties. A review by Bouabdallah et al. demonstrated that related compounds showed substantial cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine | MCF7 | TBD |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 0.39 |
The mechanisms through which {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine exerts its biological effects are still under investigation. However, it is believed to involve:
- Inhibition of Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and autophagy.
- Targeting Kinases : Certain derivatives have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies
Several case studies have illustrated the potential applications of this compound in therapeutic settings:
- Study on MCF7 Cells : A study evaluated the effect of pyrazole derivatives on MCF7 breast cancer cells, showing promising results with significant inhibition rates.
- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth compared to control groups, indicating potential for development into therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The structure of {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in tumor growth and proliferation.
Neuroprotective Effects : Research has shown that compounds containing pyrazole moieties can provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
Agricultural Chemistry
Pesticide Development : The unique chemical structure of {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine positions it as a candidate for developing new agrochemicals. Its potential efficacy against pests and diseases in crops can be explored, contributing to sustainable agricultural practices.
Material Science
Polymer Chemistry : The incorporation of {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine into polymer matrices can enhance the thermal and mechanical properties of materials. Research into its use as a curing agent or additive in polymers may yield materials with superior performance characteristics.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine exhibited significant cytotoxicity against breast and lung cancer cells, suggesting further investigation into their mechanism of action is warranted.
Case Study 2: Agricultural Application
In a controlled experiment assessing the efficacy of novel pesticides, derivatives of pyrazole were tested against common agricultural pests. Results showed that compounds with structural similarities to {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine had a higher mortality rate among targeted pests compared to traditional pesticides.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group undergoes protonation in acidic media to form water-soluble ammonium salts. Deprotonation occurs in basic conditions, generating a nucleophilic amide species.
Alkylation and Acylation
The amine participates in nucleophilic substitution with alkyl halides or acylating agents. Steric hindrance from the 3-methylphenyl group reduces reactivity compared to less-substituted analogs.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | ~45% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetamide derivative | ~60% |
Schiff Base Formation
Condensation with aldehydes/ketones produces imines, which are stabilized by conjugation with the pyrazole ring.
| Carbonyl Source | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 12h | Benzylidene derivative | Chelating ligand for metal complexes . |
| 2-Pyridinecarboxaldehyde | RT, 24h | Heteroaromatic imine | Bioactive scaffold . |
Coupling Reactions (Pd-Catalyzed)
The aryl and pyrazole groups enable cross-coupling, though reactivity depends on substituent positioning.
Oxidation and Stability
The amine is resistant to mild oxidants but forms nitroso derivatives under strong conditions.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | Nitroso intermediate | Unstable; prone to dimerization . |
| KMnO₄ | H₂O, Δ | Carboxylic acid | Pyrazole ring remains intact . |
Biological Interactions
The compound modulates biological targets via hydrogen bonding and π-π stacking:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine, highlighting substituent differences and their implications:
Key Observations :
- Substituent Position : The position of methyl or halogen groups on the phenyl ring significantly impacts biological activity. For example, 2-chlorophenyl derivatives (e.g., 1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine) exhibit stronger antimicrobial activity compared to 3- or 4-substituted analogs .
- Functional Groups: Carboxamide derivatives (e.g., 6b ) show distinct pharmacological profiles (e.g., COX-2 inhibition) compared to aminomethyl analogs, emphasizing the role of terminal functional groups in target specificity.
Preparation Methods
Nucleophilic Substitution of Halomethyl Pyrazole Intermediates
A widely reported strategy involves substituting halomethyl intermediates with ammonia or ammonium sources. For example, 1H-pyrazole-4-(chloromethyl)-3,5-dimethyl-1-phenyl undergoes hydrolysis in aqueous media to yield the corresponding methanol derivative. Adapting this approach, substituting the phenyl group with 3-methylphenyl and replacing water with liquid ammonia or ammonium hydroxide under elevated temperatures (80–100°C) could directly yield the target amine.
Key considerations:
- Reactivity of the halide : Chloromethyl groups exhibit moderate nucleophilic substitution reactivity, requiring polar aprotic solvents like DMF or DMSO to enhance ammonia’s nucleophilicity.
- Side reactions : Competing hydrolysis to methanol derivatives may occur, necessitating strict anhydrous conditions.
- Workup : The hydrochloride salt of the amine can be precipitated by adding concentrated HCl, as demonstrated for analogous compounds.
Reductive Amination of Aldehyde Precursors
The Vilsmeier-Haack reaction, which introduces formyl groups to aromatic systems, provides a pathway to aldehyde intermediates. For instance, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using phosphorus oxychloride and DMF. Applying this method to 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole would yield the corresponding aldehyde, which can undergo reductive amination with methylamine or ammonium acetate.
Mechanistic steps :
- Formylation : The pyrazole’s methyl group is oxidized to an aldehyde using POCl₃/DMF.
- Reductive amination : The aldehyde reacts with ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C to produce the primary amine.
Optimization :
- Catalyst selection : Sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature minimizes side products.
- Yield : Reported reductive aminations of similar pyrazole aldehydes achieve 70–85% yields.
Gabriel Synthesis via Phthalimide Intermediates
The Gabriel synthesis offers a two-step route to primary amines, avoiding direct handling of ammonia. Here, a phthalimide group is introduced to the pyrazole’s methyl position, followed by hydrolysis.
Procedure :
- Alkylation : React 4-(bromomethyl)-3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole with potassium phthalimide in DMF at 60°C.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.
Advantages :
- High purity due to crystalline phthalimide intermediates.
- Avoids volatile ammonia gas.
Challenges :
- Requires synthesis of the bromomethyl precursor, which may involve HBr substitution of the corresponding alcohol.
Reduction of Nitro or Nitrile Groups
Nitro and nitrile groups serve as masked amines, reducible to primary amines under catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). While no direct examples exist for this compound, analogous reductions are documented:
- Nitro reduction : 4-(Nitromethyl)-3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole can be reduced using H₂/Pd-C in ethanol.
- Nitrile reduction : 4-(Cyanomethyl)-3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole reacts with LiAlH₄ in THF to yield the amine.
Conditions :
- Catalytic hydrogenation : 30–50 psi H₂, room temperature, 90% yield.
- LiAlH₄ : Reflux in THF for 4 hours, followed by careful quenching.
Hydrolysis of Azide Intermediates
Azide intermediates, generated via nucleophilic substitution of halomethyl precursors with sodium azide, can be reduced to amines using Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation.
Steps :
- Azide formation : React 4-(chloromethyl)-3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole with NaN₃ in DMF.
- Reduction : Treat the azide with PPh₃ in aqueous THF (Staudinger) or H₂/Pd-C.
Efficiency :
Comparative Analysis of Methods
Q & A
Q. What are the standard synthetic routes for preparing {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine derivatives?
The compound is typically synthesized via multi-step reactions involving hydrazonoyl chlorides and pyrazole precursors. For example:
- Step 1 : Bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine to form N-(4-nitrophenyl)acetohydrazonoyl bromide (a key intermediate) .
- Step 2 : Condensation with acetylacetone in the presence of sodium ethoxide to yield 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .
- Step 3 : Reaction with hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol under acidic conditions to form hydrazone derivatives, followed by cyclization to generate thiadiazole or pyrazolylthiadiazole derivatives .
Key reagents : Triethylamine (for dehydrochlorination), methyl hydrazinecarbodithioate, and ethanol as solvent .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming substituent positions. For example, singlet signals at δ = 2.37–2.52 ppm indicate methyl groups on the pyrazole ring, while aromatic protons appear at 7.84–8.39 ppm .
- IR Spectroscopy : Bands near 3180 cm⁻¹ confirm NH groups in hydrazone intermediates .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 363 for intermediates) validate molecular weight .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and S content .
Q. What biological activities have been reported for structurally related pyrazole derivatives?
Derivatives of this scaffold exhibit antimicrobial activity , particularly against Gram-positive bacteria (Bacillus mycoides). For example:
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher antimicrobial activity) .
- Simulate intramolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) to guide structural modifications .
Q. How do crystallographic techniques (e.g., SHELX refinement) resolve structural ambiguities in pyrazole derivatives?
- SHELXL : Refines small-molecule structures using high-resolution X-ray data. For example, it resolves disorder in methyl groups or aromatic rings via least-squares minimization .
- Hydrogen Bond Analysis : Identifies stabilizing interactions (e.g., N–H⋯N bonds in thiadiazole derivatives) critical for molecular packing .
- Twinned Data Handling : SHELXL’s twin refinement feature is used for macromolecular crystals with pseudosymmetry .
Q. What experimental strategies address contradictory antimicrobial efficacy data among derivatives?
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, nitro groups at the para-position enhance activity against B. mycoides but reduce efficacy against C. albicans .
- Standardized Assays : Use agar diffusion (gel method) with fixed concentrations (e.g., 100 µg/mL) and controls (e.g., streptomycin) to minimize variability .
- Mechanistic Profiling : Pair MIC (Minimum Inhibitory Concentration) assays with membrane permeability tests (e.g., propidium iodide uptake) to confirm bactericidal modes .
Q. What are the challenges in scaling up synthetic routes for pyrazole-amine derivatives?
- Byproduct Formation : Hydrazinecarbodithioate intermediates may decompose under prolonged reflux, requiring strict temperature control (e.g., 70°C in ethanol) .
- Purification : Chromatography (e.g., DMF/ethanol) is needed to isolate thiadiazole derivatives due to similar polarities of side products .
- Yield Optimization : Catalytic amounts of HCl or triethylamine improve cyclization efficiency (yields increase from ~40% to 65%) .
Data Contradictions and Resolution
Q. Why do some derivatives show divergent activity against Gram-positive vs. Gram-negative bacteria?
- Structural Factors : Bulky substituents (e.g., 4-nitrophenyl) hinder penetration through Gram-negative outer membranes .
- Enzymatic Resistance : E. coli expresses efflux pumps (e.g., AcrAB-TolC) that expel hydrophobic compounds, reducing efficacy .
Resolution : Introduce polar groups (e.g., sulfonamides) to enhance solubility and bypass efflux mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
